molecular formula C20H23N5O3S B2425047 N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1170372-56-1

N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2425047
CAS No.: 1170372-56-1
M. Wt: 413.5
InChI Key: QHIMJVCVNWHXQV-UHFFFAOYSA-N
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Description

N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d]imidazole moiety, a piperazine ring, and a sulfonyl group, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-15(26)21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)14-20-22-18-4-2-3-5-19(18)23-20/h2-9H,10-14H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIMJVCVNWHXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Reduction of the imidazole ring or the piperazine ring.

  • Substitution: Introduction of various functional groups at different positions on the molecule.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both benzo[d]imidazole and piperazine rings. Similar compounds include:

  • Imidazole derivatives: These compounds share the imidazole ring but may differ in their substituents and functional groups.

  • Piperazine derivatives: These compounds contain the piperazine ring but lack the benzo[d]imidazole moiety.

  • Sulfonyl-containing compounds: These compounds feature sulfonyl groups but may have different core structures.

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Biological Activity

N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, a compound featuring a benzimidazole moiety linked to piperazine and sulfonamide functionalities, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C22H24F3N5O2\text{C}_{22}\text{H}_{24}\text{F}_3\text{N}_5\text{O}_2

This structure includes:

  • Benzimidazole : Known for its diverse biological activities.
  • Piperazine : Commonly found in pharmaceuticals, enhancing solubility and bioavailability.
  • Sulfonamide group : Associated with antibacterial properties.

Antiviral Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antiviral properties, particularly against the Hepatitis C virus (HCV). A study synthesized various derivatives of 4-(1H-benzimidazol-2-yl)aniline, suggesting their potential as anti-HCV agents. The activity was evaluated through in vitro assays, revealing promising results against HCV replication .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. A comprehensive study on piperazine-containing compounds demonstrated that several derivatives exhibited substantial antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 μM, indicating effective bactericidal action .

The proposed mechanisms of action for the compound's biological activity include:

  • Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways.
  • Biofilm Disruption : It demonstrates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with biofilm inhibition concentrations (MBIC) reported between 62.216 and 124.432 μg/mL .

Case Study 1: Antiviral Efficacy

In a recent study focusing on the synthesis and evaluation of benzimidazole derivatives, the compound was shown to inhibit HCV replication significantly. The study highlighted the importance of structural modifications in enhancing antiviral efficacy. The derivatives were tested using cell culture models, demonstrating a dose-dependent response in viral load reduction .

Case Study 2: Antimicrobial Activity Evaluation

A detailed investigation into the antimicrobial properties of related compounds revealed that this compound exhibited potent activity against both planktonic and biofilm forms of bacteria. The study emphasized the compound's ability to disrupt biofilm formation without affecting planktonic cell viability, suggesting a selective mechanism of action .

Comparative Analysis of Biological Activities

Activity TypeCompoundMIC (μM)Reference
AntiviralBenzimidazole DerivativeNot specified
AntibacterialN-(4-(sulfonyl)phenyl)acetamide15.625 - 62.5
Biofilm InhibitionN-(4-(sulfonyl)phenyl)acetamideMBIC: 62.216 - 124.432

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